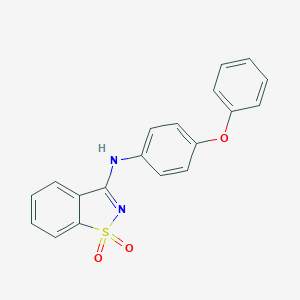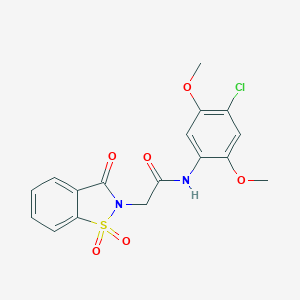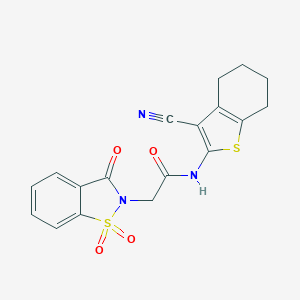![molecular formula C22H19N3O4S B278740 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate](/img/structure/B278740.png)
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate, also known as DMAN, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMAN is a derivative of the benzisothiazolone family of compounds and has shown promising results in various research studies.
Mécanisme D'action
The mechanism of action of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in cells, which may contribute to its anti-inflammatory and antioxidant properties. 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor properties. Additionally, 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate has been extensively studied, and its properties and mechanisms of action are well understood. However, one limitation of using 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate in lab experiments is that it may not be suitable for all types of research. For example, 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate may not be effective in studies that require the use of live animals or human subjects.
Orientations Futures
There are several future directions for research on 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate. One area of research is the development of new derivatives of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate that may have improved properties and efficacy. Another area of research is the development of new methods for the synthesis of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate and its potential applications in the treatment of various diseases. Finally, more research is needed to determine the safety and toxicity of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate and its derivatives.
Méthodes De Synthèse
The synthesis of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate involves the reaction of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethanol with nicotinic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate is typically high, and the purity of the compound can be easily achieved through purification techniques such as column chromatography.
Applications De Recherche Scientifique
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate has been extensively studied for its potential applications in scientific research. The compound has been shown to have anti-inflammatory, antitumor, and antioxidant properties. 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Nom du produit |
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate |
|---|---|
Formule moléculaire |
C22H19N3O4S |
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-methylanilino)ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C22H19N3O4S/c1-16-8-10-18(11-9-16)25(13-14-29-22(26)17-5-4-12-23-15-17)21-19-6-2-3-7-20(19)30(27,28)24-21/h2-12,15H,13-14H2,1H3 |
Clé InChI |
MBWYWICXOTXPDB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CCOC(=O)C2=CN=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43 |
SMILES canonique |
CC1=CC=C(C=C1)N(CCOC(=O)C2=CN=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B278674.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B278676.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B278677.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B278679.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B278681.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278682.png)
![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B278684.png)
![2-(4-Oxo-4H-quinazolin-3-yl)-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B278685.png)

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-furoate](/img/structure/B278688.png)
![ethyl 4-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate](/img/structure/B278692.png)